

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloropyrimidine

Cat. No.: B107214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Chloropyrimidine**, a key heterocyclic building block in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical characteristics, along with detailed experimental methodologies.

Core Physicochemical Data

5-Chloropyrimidine, with the chemical formula $C_4H_3ClN_2$, is a substituted pyrimidine ring that serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules. [1] Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.

The quantitative physicochemical data for **5-Chloropyrimidine** and its isomers are summarized in the table below. It is important to note that while experimental data for the melting and boiling points of **5-Chloropyrimidine** were not readily available in the surveyed literature, values for the isomeric 2-Chloropyrimidine are provided for comparative purposes.

Property	5-Chloropyrimidine	2-Chloropyrimidine (Isomer)	Data Type	Source
Molecular Formula	C ₄ H ₃ ClN ₂	C ₄ H ₃ ClN ₂	-	[1][2]
Molecular Weight	114.53 g/mol	114.53 g/mol	-	[1][2]
CAS Number	17180-94-8	1722-12-9	-	[1]
Appearance	Yellow to Brown Solid / Colorless to Pale Yellow Liquid	Crystals	Experimental	[1]
Melting Point	Not Reported	63-66 °C	Experimental	
Boiling Point	Not Reported	75-76 °C at 10 mmHg	Experimental	
Solubility	Slightly soluble in water	Not Reported	Experimental	[1]
pKa	1.40 ± 0.10	Not Reported	Predicted	[1]
logP	0.5	Not Reported	Computed (XLogP3)	[2]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical research and drug development. The following sections detail the standard experimental protocols for measuring key parameters.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **5-Chloropyrimidine** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).
- **Heating:** The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the temperature at which the vapor pressure is equal to the standard atmospheric pressure.

Methodology (Distillation Method):

- **Apparatus Setup:** A small quantity of **5-Chloropyrimidine** is placed in a distillation flask. The flask is fitted with a condenser, a thermometer positioned so that the top of the bulb is level with the side arm of the flask, and a receiving vessel.
- **Heating:** The flask is heated gently. As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded.
- **Observation:** The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point.

Determination of Octanol-Water Partition Coefficient (logP)

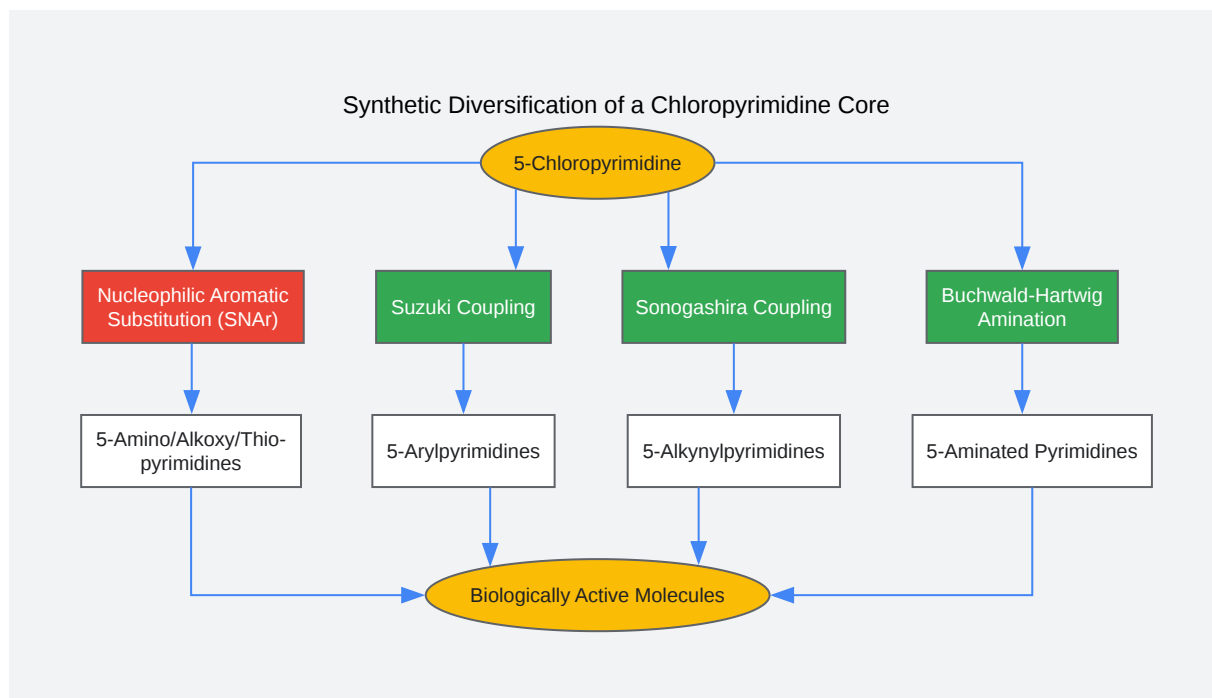
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. The logarithm of this value is logP, a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

- **Phase Preparation:** n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of **5-Chloropyrimidine** is dissolved in one of the phases (usually the one in which it is more soluble). A measured volume of this solution is then added to a measured volume of the other phase in a flask.
- **Equilibration:** The flask is sealed and shaken at a constant temperature for a sufficient period to allow for the equilibrium of the compound between the two phases.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the two phases.
- **Analysis:** The concentration of **5-Chloropyrimidine** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The logP value is calculated using the formula: $\log P = \log \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Phase}]}\right)$.

Visualized Workflows

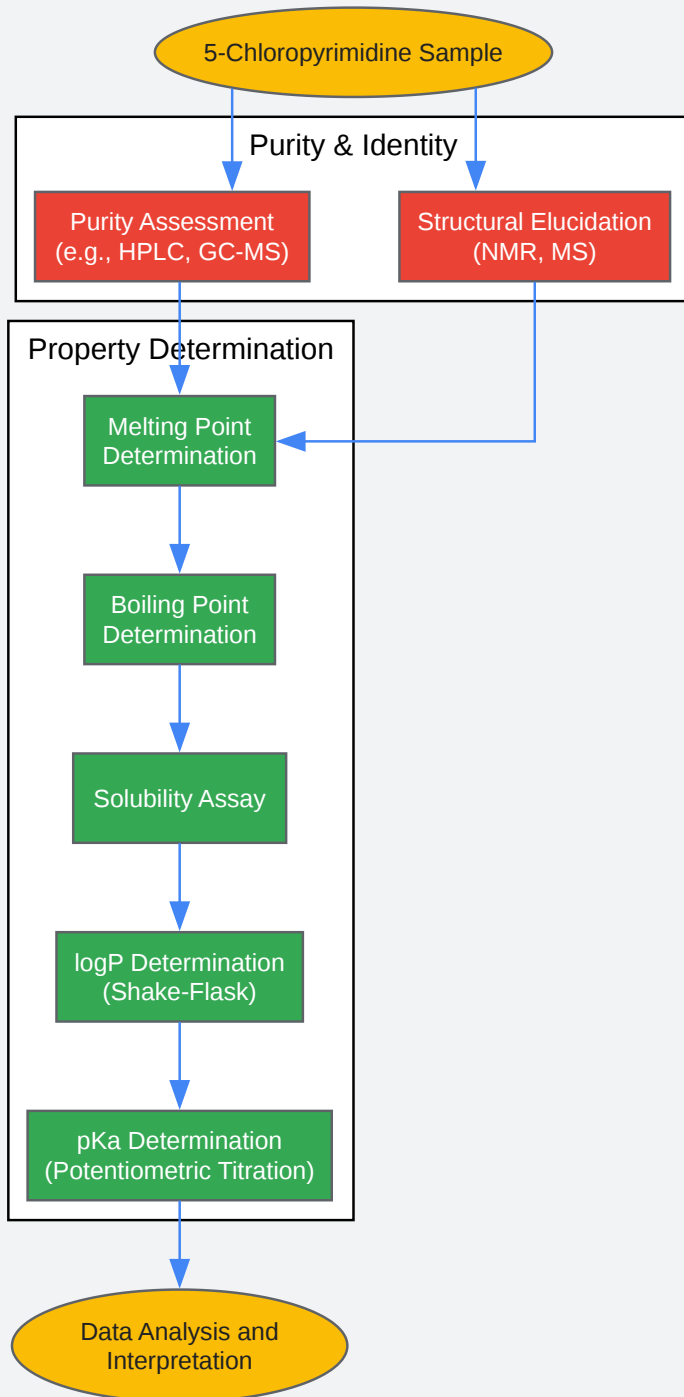
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study and application of **5-Chloropyrimidine**.



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Synthetic diversification of a chloropyrimidine core.

Analytical Workflow for Physicochemical Characterization



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Analytical workflow for physicochemical characterization.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107214#physicochemical-properties-of-5-chloropyrimidine]

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